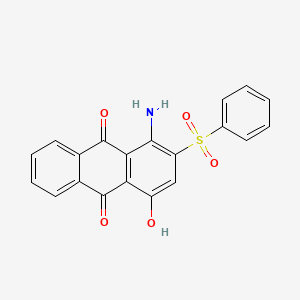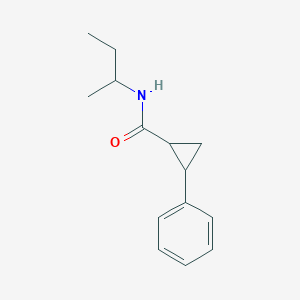![molecular formula C19H31NO2 B5101776 1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5101776.png)
1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine is a chemical compound that has shown potential in scientific research applications. This compound is also known as TBE-31 and is a piperidine derivative that has a unique chemical structure. TBE-31 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of TBE-31 is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth. TBE-31 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
TBE-31 has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. TBE-31 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
TBE-31 has several advantages for laboratory experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. However, one of the limitations of TBE-31 is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on TBE-31. One of the most promising areas of research is its use as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its use in cancer treatment. Other potential areas of research include its use as an anti-inflammatory agent and its potential for use in other diseases.
Synthesis Methods
The synthesis of TBE-31 involves the reaction of 2-tert-butylphenol with epichlorohydrin to form 2-(2-tert-butylphenoxy)ethyl chloride. This intermediate is then reacted with piperidine to form TBE-31. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
Scientific Research Applications
TBE-31 has shown potential in various scientific research applications. One of the most promising areas of research is its use as a potential anti-cancer agent. Studies have shown that TBE-31 can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anti-cancer drug.
properties
IUPAC Name |
1-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-19(2,3)17-9-5-6-10-18(17)22-16-15-21-14-13-20-11-7-4-8-12-20/h5-6,9-10H,4,7-8,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNHFUXHFQFPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCOCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![ethyl [2,2,2-trifluoro-1-(4H-1,2,4-triazol-4-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5101699.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(tetrahydro-2H-pyran-4-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5101716.png)


![2-{[3-(2-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5101723.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5101735.png)
![N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5101737.png)
![rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt)](/img/structure/B5101738.png)
![5-bromo-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5101761.png)


![2-(2-furyl)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5101783.png)
![1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5101790.png)